molecular formula C11H18ClNO2 B1491849 3-Chloro-1-(8-(hydroxymethyl)-6-azaspiro[3.4]octan-6-yl)propan-1-one CAS No. 2092096-89-2

3-Chloro-1-(8-(hydroxymethyl)-6-azaspiro[3.4]octan-6-yl)propan-1-one

Cat. No.: B1491849
CAS No.: 2092096-89-2
M. Wt: 231.72 g/mol
InChI Key: WACUBAGTAMHTDL-UHFFFAOYSA-N
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Description

3-Chloro-1-(8-(hydroxymethyl)-6-azaspiro[3.4]octan-6-yl)propan-1-one is a synthetic organic compound featuring a 6-azaspiro[3.4]octane core with a hydroxymethyl substituent at the 8-position and a 3-chloropropanoyl group at the 6-position. The spirocyclic scaffold confers conformational rigidity, which is advantageous in medicinal chemistry for optimizing binding affinity and metabolic stability. The hydroxymethyl group enhances hydrophilicity, while the chloro substituent may influence electronic properties and reactivity. Limited peer-reviewed data are available for this specific compound, but its structural analogs (e.g., methoxymethyl and piperazine derivatives) have been studied in pharmacological contexts .

Properties

IUPAC Name

3-chloro-1-[8-(hydroxymethyl)-6-azaspiro[3.4]octan-6-yl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18ClNO2/c12-5-2-10(15)13-6-9(7-14)11(8-13)3-1-4-11/h9,14H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WACUBAGTAMHTDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CN(CC2CO)C(=O)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-Chloro-1-(8-(hydroxymethyl)-6-azaspiro[3.4]octan-6-yl)propan-1-one is a compound of interest due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C11H18ClNO2
  • Molecular Weight : 231.72 g/mol
  • IUPAC Name : this compound

The compound's biological activity is primarily attributed to its interaction with various biochemical pathways, particularly those involving G protein-coupled receptors (GPCRs). Research indicates that compounds with similar spirocyclic structures often exhibit significant pharmacological effects, including antibacterial and antineoplastic properties .

Antimicrobial Activity

Several studies have indicated that compounds containing spiro structures exhibit antimicrobial properties. For instance, spiro compounds have been shown to inhibit the growth of various bacterial strains, which could be relevant for developing new antibiotics . The specific activity of this compound against specific pathogens remains to be fully elucidated but suggests potential as an antimicrobial agent.

Cytotoxicity Studies

Cytotoxicity assays are crucial for evaluating the safety profile of any new compound. Preliminary studies on related compounds indicate that spirocyclic derivatives can exhibit cytotoxic effects on cancer cell lines, suggesting that this compound may also possess similar properties . Further investigation into its IC50 values across various cell lines is necessary to establish a comprehensive safety profile.

Data Table: Biological Activities of Related Compounds

Compound NameStructureActivityReference
Compound AStructure AAntibacterial
Compound BStructure BCytotoxic (IC50: 50 µM)
Compound CStructure CAntineoplastic

Study 1: Antimicrobial Efficacy

In a study examining the antimicrobial efficacy of spiro compounds, researchers found that compounds similar in structure to this compound demonstrated significant inhibition against Gram-positive and Gram-negative bacteria. The mechanism was attributed to disruption of bacterial cell wall synthesis.

Study 2: Cytotoxicity in Cancer Cells

A recent investigation into the cytotoxic effects of related spiro compounds revealed that certain derivatives exhibited selective toxicity towards cancer cells while sparing normal cells. This selectivity is essential for minimizing side effects in therapeutic applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural similarities with 3-Chloro-1-(8-(hydroxymethyl)-6-azaspiro[3.4]octan-6-yl)propan-1-one, differing primarily in substituents or core modifications:

Compound Name Key Structural Features Molecular Weight (g/mol) Pharmacological Relevance Source/Reference
This compound 8-hydroxymethyl, 3-chloropropanoyl Not reported Unknown (understudied)
2-Chloro-1-(8-(methoxymethyl)-6-azaspiro[3.4]octan-6-yl)propan-1-one 8-methoxymethyl, 2-chloropropanoyl 245.74 Lab use only (discontinued)
8-Phenyl-3-(3-(4-phenylpiperazin-1-yl)propyl)-1,3-diazaspiro[4.5]decane-2,4-dione Diaza-spiro[4.5], phenylpiperazine substituent Not reported CNS activity (e.g., dopamine receptor modulation)
5-Methyl-5,7-diazaspiro[2.5]octan-6-one Smaller spiro[2.5] core, methyl substituent Not reported Scaffold for drug discovery

Key Observations:

However, the methoxymethyl derivative’s discontinuation suggests synthetic or stability challenges . The chloro position (3- vs. 2-) may alter electrophilic reactivity. For example, 3-chloro derivatives are less sterically hindered than 2-chloro isomers, influencing binding interactions in biological targets.

Spirocyclic Core Variations :

  • The 6-azaspiro[3.4]octane core in the target compound offers a larger ring system than spiro[2.5] analogs (), which may enhance conformational stability for receptor binding.
  • Diazaspiro systems (e.g., 1,3-diazaspiro[4.5]decane in ) introduce additional hydrogen-bonding sites, critical for CNS-targeted activity .

The absence of aromatic groups in the target compound may reduce off-target interactions compared to phenyl-substituted analogs.

Research Findings and Data Gaps

  • Synthetic Accessibility : The methoxymethyl analog () was discontinued, possibly due to challenges in large-scale synthesis or purification. This highlights the need for optimized routes for hydroxymethyl derivatives.
  • Physicochemical Properties: No melting point, solubility, or logP data are available for the target compound, limiting predictive ADMET assessments.

Preparation Methods

The preparation of this compound typically involves the formation of the spirocyclic azaspiro[3.4]octane core followed by the introduction of the 3-chloropropan-1-one side chain. The key synthetic steps can be summarized as:

  • Step 1: Construction of the azaspiro[3.4]octane scaffold with a hydroxymethyl substituent.
  • Step 2: Functionalization of the nitrogen atom with a 3-chloropropan-1-one group via acylation.

Detailed Preparation Methods

Formation of the Azaspiro[3.4]octane Core

The azaspiro[3.4]octane ring system is commonly synthesized via cyclization reactions involving amino alcohols or amines with suitable spirocyclic precursors. Hydroxymethyl substitution is introduced either by direct functionalization or by using hydroxymethylated starting materials.

  • Typical Conditions:
    • Use of protected amino alcohol intermediates.
    • Cyclization under mild heating or reflux conditions in inert solvents such as toluene or dichloromethane.
    • Catalysis with Lewis acids or bases to promote ring closure.

Reaction Conditions and Yields

The following table summarizes typical reaction conditions and yields for the acylation step, extrapolated from closely related compounds and adapted for the target molecule:

Step Reagents/Conditions Solvent Temperature Time Yield (%) Notes
Acylation with 3-chloropropionyl chloride 3-chloropropionyl chloride, inert atmosphere Dichloromethane or toluene Ambient to 30 °C 2–16 hours 75–85 Stirring under inert atmosphere; work-up with aqueous acid/base; purification by chromatography
Cyclization to azaspiro core Amino alcohol precursors, Lewis acid catalyst Toluene, dichloromethane Reflux or mild heating 4–12 hours 60–80 Dependent on precursor and catalyst; protection/deprotection steps may be required

Purification and Characterization

  • Purification is typically achieved by column chromatography using petroleum ether/ethyl acetate mixtures or MPLC with methanol/ethyl acetate gradients.
  • Characterization includes NMR, LC-MS, and HPLC to confirm structure and purity.
  • The hydroxymethyl group and spirocyclic structure require careful monitoring to avoid side reactions during acylation.

Research Findings and Notes

  • The presence of the azaspiro ring system imparts steric hindrance, which can influence the acylation efficiency; reaction times and reagent equivalents may need optimization.
  • Hydroxymethyl substitution on the spiro ring can be sensitive to acidic or basic conditions; mild reaction conditions are preferred.
  • Inert atmosphere (nitrogen or argon) is recommended to prevent hydrolysis of acyl chlorides and oxidation of sensitive intermediates.
  • The synthetic route is adaptable for scale-up with proper control of temperature and stoichiometry.

Summary Table of Preparation Methods

Preparation Stage Key Reagents/Intermediates Reaction Type Conditions Summary Yield Range (%) Comments
Azaspiro[3.4]octane core formation Amino alcohols, spirocyclic precursors, Lewis acids Cyclization Mild heating, inert solvent 60–80 Hydroxymethyl introduced pre- or post-cyclization
Acylation with 3-chloropropionyl chloride 3-chloropropionyl chloride, azaspiro compound Acylation Ambient temperature, inert atmosphere, 2–16 h 75–85 Purification by chromatography

Q & A

Q. How can the molecular structure of this spirocyclic compound be reliably determined?

Methodological Answer: X-ray crystallography is the gold standard for structural elucidation. Use SHELX programs (e.g., SHELXD for structure solution and SHELXL for refinement) to resolve the spirocyclic core and confirm stereochemistry . For visualization, employ ORTEP-3 to generate thermal ellipsoid plots, highlighting bond lengths and angles critical for validating the 6-azaspiro[3.4]octane scaffold . If crystallography is unfeasible, combine NMR (e.g., 13C^{13}\text{C} DEPT for quaternary carbons) with computational methods like DFT to model the spiro junction’s strain and substituent orientations.

Q. What synthetic strategies are effective for constructing the 6-azaspiro[3.4]octane moiety?

Methodological Answer: The spirocyclic core can be synthesized via cyclization of a β-chloroketone intermediate. For example, react 3-chloropropionic acid with a hydroxymethyl-substituted precursor under acidic conditions (e.g., trifluoromethanesulfonic acid) to form the ketone, followed by NaOH-mediated cyclization to close the azaspiro ring . Purification via high-resolution reverse-phase HPLC (e.g., Chromolith columns) ensures removal of regioisomeric byproducts .

Advanced Research Questions

Q. How can synthetic yields be optimized for intermediates with hydroxymethyl substituents?

Methodological Answer: Hydroxymethyl groups are prone to oxidation or elimination. Protect the hydroxyl group as a tert-butyl carbamate (Boc) during synthesis, as demonstrated in tert-butyl N-{6-azaspiro[3.4]octan-8-yl}carbamate derivatives . Use TFA for deprotection post-cyclization . Monitor reaction progress via LC-MS with Purospher®STAR columns to detect degradation early .

Q. How should contradictory spectral data (e.g., NMR vs. computational predictions) be resolved?

Methodological Answer: Discrepancies often arise from dynamic effects (e.g., ring puckering in the spiro system). Perform variable-temperature NMR to identify conformational exchange. Compare experimental 1H^{1}\text{H}-1H^{1}\text{H} NOESY correlations with DFT-generated models (e.g., Gaussian09) to validate dominant conformers . If unresolved, use X-ray data as a definitive reference .

Q. What strategies mitigate instability of the chloro-propanone moiety during storage?

Methodological Answer: The chloro-propanone group is susceptible to hydrolysis. Store the compound under inert atmosphere (Ar/N2_2) at -20°C in anhydrous DMSO or acetonitrile. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with periodic LC-MS analysis to identify degradation pathways (e.g., dechlorination or ketone reduction) .

Experimental Design & Data Analysis

Q. How to design a structure-activity relationship (SAR) study for analogs of this compound?

Methodological Answer: Focus on modifying the hydroxymethyl and chloro-propanone groups. For example:

  • Replace Cl with F or Br to assess halogen effects on reactivity.
  • Substitute hydroxymethyl with trifluoromethyl (as in 8-(trifluoromethyl)-6-azaspiro[3.4]octane) to study lipophilicity and metabolic stability . Use in vitro assays (e.g., enzyme inhibition) paired with logP measurements (shake-flask method) to correlate structural changes with bioactivity .

Q. How to address low reproducibility in spirocyclic compound synthesis?

Methodological Answer: Batch variability often stems from trace metal contaminants. Pre-treat reaction vessels with EDTA, and use ultra-pure solvents (HPLC grade). Employ statistical tools like Design of Experiments (DoE) to optimize parameters (e.g., temperature, stoichiometry). For example, a central composite design can identify critical factors affecting cyclization efficiency .

Retrosynthesis Analysis

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Chloro-1-(8-(hydroxymethyl)-6-azaspiro[3.4]octan-6-yl)propan-1-one
Reactant of Route 2
Reactant of Route 2
3-Chloro-1-(8-(hydroxymethyl)-6-azaspiro[3.4]octan-6-yl)propan-1-one

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